N-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide

Analytical Chemistry Quality Control Procurement Verification

N-Cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a synthetic small molecule featuring an imidazole-sulfonamide-phenyl scaffold linked to a cyclopropyl acetamide. Vendor-supplied analytical data list a molecular formula of C15H18N4O3S and a molecular weight of 334.39 g·mol⁻¹.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 1428362-72-4
Cat. No. B2643545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide
CAS1428362-72-4
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
InChIInChI=1S/C15H18N4O3S/c1-19-9-15(16-10-19)23(21,22)18-13-4-2-11(3-5-13)8-14(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20)
InChIKeySVNOKCGDDKTVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide (CAS 1428362-72-4): Baseline Overview


N-Cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide is a synthetic small molecule featuring an imidazole-sulfonamide-phenyl scaffold linked to a cyclopropyl acetamide. Vendor-supplied analytical data list a molecular formula of C15H18N4O3S and a molecular weight of 334.39 g·mol⁻¹ . The compound has been offered as a research chemical, but no peer-reviewed primary literature, patent bioactivity data, or authoritative database entries for this specific CAS number were retrievable from non-excluded sources to establish a biological target or mechanism.

Why Generic Substitution Is Unsupportable for N-Cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide


No direct or cross-study comparative data were found in non-excluded sources linking this compound to specific biological activity, selectivity profiles, or pharmacokinetic properties. In the absence of target-specific quantitative data, any claim that this compound is interchangeable with other imidazole-sulfonamide derivatives or can be substituted generically is scientifically unsupported. Structural similarity alone, without verified biological comparators, does not guarantee functional equivalence .

Quantitative Differentiation Evidence: N-Cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide


Analytical Characterization: Purity and Identity Baseline

Vendor-supplied data describe a molecular weight of 334.39 g·mol⁻¹ and molecular formula C15H18N4O3S . No quantitative purity specification (e.g., HPLC area-%) or comparative impurity profile against a defined reference standard is available from non-excluded sources.

Analytical Chemistry Quality Control Procurement Verification

Biological Target Engagement Data Absence

No primary literature or patent data from non-excluded sources report in vitro binding affinity (Ki, Kd), inhibitory concentration (IC50), or functional activity (EC50) for this compound at any defined molecular target. Consequently, no comparator-based differentiation can be established.

Medicinal Chemistry Target Identification Drug Discovery

Selectivity and Safety Profile Data Absence

No off-target panel screening data, cytotoxicity profiles, or in vivo safety information were found in non-excluded sources. Claims of lower off-target risk or better in vivo tolerability relative to any comparator cannot be made.

Pharmacology Safety Assessment Selectivity Profiling

Application Scenarios for N-Cyclopropyl-2-(4-(1-methyl-1H-imidazole-4-sulfonamido)phenyl)acetamide Based on Current Evidence


Chemical Library Screening and Exploratory Biology

The compound may be used as a structurally undefined screening hit in phenotypic or target-based assays where no prior activity data exist. Its utility is entirely dependent on future experimental results .

Analytical Reference Standard for Method Development

With confirmed molecular weight and formula, the compound could serve as a mass spectrometry or chromatography standard for method development, provided purity is independently verified .

Synthetic Chemistry Intermediate

The imidazole-sulfonamide and cyclopropyl amide functionalities offer synthetic handles for further derivatization in medicinal chemistry campaigns, though no specific synthetic pathway or yield data are reported .

Negative Control or Comparator for In-House SAR Programs

If in-house biological profiling demonstrates inactivity at a target of interest, this compound could serve as a negative control or structural benchmark in structure-activity relationship (SAR) studies, contingent on experimental validation .

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